Cyclohexyl(2,4-dihydroxyphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97231-21-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
cyclohexyl-(2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H16O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,14-15H,1-5H2 |
InChI Key |
WQRKAVYOYRBICK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexyl 2,4 Dihydroxyphenyl Methanone
Established Synthetic Routes and Their Mechanistic Underpinnings
The traditional synthesis of Cyclohexyl(2,4-dihydroxyphenyl)methanone heavily relies on well-established reactions in organic chemistry, particularly the Friedel-Crafts acylation and other related C-C bond-forming strategies.
Friedel-Crafts Acylation Approaches to this compound
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct route to this compound. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, resorcinol (B1680541) (1,3-dihydroxybenzene), with an acylating agent, typically cyclohexanecarbonyl chloride, in the presence of a Lewis acid catalyst. nih.gov
The mechanism commences with the activation of the acylating agent by the Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are strong activating groups and direct the incoming electrophile to the ortho and para positions. The major product, this compound, is formed through the substitution at the more sterically accessible and electronically favored 4-position.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Cyclohexanecarbonyl chloride | Nitrobenzene | 25-30 | Moderate to Good | General Friedel-Crafts Conditions |
| FeCl₃ | Cyclohexanecarbonyl chloride | Dichloromethane | Reflux | Moderate | General Friedel-Crafts Conditions |
| ZnCl₂ | Cyclohexanecarboxylic acid | - | 140-160 | Moderate | Acylation with Carboxylic Acids |
Alternative Carbon-Carbon Bond Formation Strategies
While Friedel-Crafts acylation is the most common method, other strategies for forming the crucial C-C bond exist, including the Houben-Hoesch reaction and the Fries rearrangement.
The Houben-Hoesch reaction offers an alternative for the synthesis of aryl ketones from electron-rich aromatic compounds like resorcinol. bncollegebgp.ac.insynarchive.comwikipedia.org This reaction utilizes a nitrile, such as cyclohexanecarbonitrile, and a Lewis acid catalyst in the presence of dry hydrogen chloride. bncollegebgp.ac.in The reaction proceeds through the formation of a ketimine intermediate, which upon hydrolysis, yields the desired ketone. wikipedia.org This method is particularly useful for the synthesis of polyhydroxy and polyalkoxy acetophenones and benzophenones. bncollegebgp.ac.in
The Fries rearrangement is another powerful tool for the synthesis of hydroxyaryl ketones. wikipedia.orgthermofisher.comajchem-a.com This reaction involves the rearrangement of a phenolic ester, in this case, resorcinol dicyclohexanoate, to the corresponding ortho- and para-acylated phenols in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgthermofisher.com The reaction is often temperature-dependent, with lower temperatures favoring the formation of the para-isomer. ajchem-a.com The mechanism is believed to involve the generation of an acylium ion, which then undergoes an intramolecular or intermolecular electrophilic aromatic substitution. wikipedia.org
Chemo- and Regioselectivity in this compound Synthesis
The chemo- and regioselectivity of the synthesis of this compound are critical aspects, particularly in the context of Friedel-Crafts acylation of resorcinol. Resorcinol possesses two hydroxyl groups that strongly activate the aromatic ring towards electrophilic substitution. These -OH groups are ortho- and para-directing.
In the case of resorcinol, the positions ortho and para to both hydroxyl groups are the C2, C4, and C6 positions. The C2 position is sterically hindered by the two adjacent hydroxyl groups. The C4 and C6 positions are electronically activated by both hydroxyl groups through resonance. Due to the symmetrical nature of resorcinol, the C4 and C6 positions are equivalent. Therefore, acylation predominantly occurs at the 4-position (or 6-position) to yield the 2,4-dihydroxyphenyl ketone derivative. The formation of the 2,6-disubstituted product is generally not favored due to steric hindrance.
Novel and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of novel catalytic systems and green reaction conditions for the synthesis of this compound.
Catalytic Methods for this compound Production
The move away from stoichiometric amounts of corrosive and environmentally hazardous Lewis acids like AlCl₃ has spurred research into catalytic methods for Friedel-Crafts acylation.
Homogeneous catalysis offers several advantages, including milder reaction conditions and higher selectivity. Several homogeneous catalytic systems have been investigated for the acylation of phenols and other activated aromatic compounds.
Lanthanide triflates , such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly effective and recyclable Lewis acid catalysts for Friedel-Crafts acylation. semanticscholar.orgorganic-chemistry.org They are known for their water tolerance and can be used in catalytic amounts, making them a greener alternative to traditional Lewis acids. organic-chemistry.org The catalytic cycle involves the coordination of the lanthanide triflate to the acylating agent, which enhances its electrophilicity and facilitates the attack on the aromatic ring.
Ionic liquids have gained attention as both catalysts and environmentally benign solvents for a variety of organic reactions, including Friedel-Crafts acylation. electrochem.orgjchemlett.comresearchgate.net Certain ionic liquids, particularly those based on chloroaluminates, can act as both the solvent and the Lewis acid catalyst. researchgate.net The use of ionic liquids can lead to improved reaction rates, easier product separation, and catalyst recycling. electrochem.org Brønsted acidic ionic liquids have also been shown to be effective dual catalyst-solvents for related reactions. dicp.ac.cn
| Catalyst System | Acylating Agent | Solvent | Key Advantages | Reference |
| Lanthanide Triflates (e.g., Sc(OTf)₃) | Cyclohexanecarbonyl chloride | Nitromethane or solvent-free | Recyclable, water-tolerant, catalytic amounts | semanticscholar.orgorganic-chemistry.org |
| Chloroaluminate Ionic Liquids | Cyclohexanecarbonyl chloride | Ionic Liquid | Dual catalyst-solvent, potential for recyclability | researchgate.net |
| Brønsted Acidic Ionic Liquids | Cyclohexanecarboxylic acid | Ionic Liquid | Greener solvent, potential for recyclability | dicp.ac.cn |
The development of these advanced synthetic methodologies provides a robust toolbox for the efficient and sustainable production of this compound, paving the way for its broader application in various fields of chemistry.
Heterogeneous Catalysis
The classical Friedel-Crafts acylation, a primary method for synthesizing aryl ketones, traditionally employs homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃). While effective, these catalysts are often required in stoichiometric amounts, are corrosive, and generate significant hazardous waste, complicating product purification and catalyst recovery. rsc.orgnih.gov A shift towards heterogeneous catalysis addresses these challenges by utilizing solid acid catalysts that are easily separable, reusable, and often more environmentally benign. researchgate.net
For the synthesis of hydroxylated benzophenones, such as this compound, various solid acid catalysts have shown promise. These include zeolites, sulfated zirconia, and metal oxides. rsc.org For instance, sulfated zirconia has been demonstrated to be an effective catalyst for the acylation of benzene with 4-chlorobenzoyl chloride, leading to the selective formation of 4-chlorobenzophenone. rsc.org The application of such a catalyst to the acylation of resorcinol with cyclohexanecarbonyl chloride could offer a regioselective route to the target molecule.
Another promising approach involves the use of phosphotungstic acid (PTA) encapsulated in metal-organic frameworks (MOFs), such as PTA@MIL-53(Fe). This catalyst has been successfully employed in the Friedel-Crafts acylation of phenols with acyl chlorides under ultrasound irradiation, demonstrating high efficiency and reusability. nih.govacs.org The use of ultrasound can also enhance the reaction rate and yield. nih.govacs.org
Table 1: Comparison of Heterogeneous Catalysts in Friedel-Crafts Acylation of Phenolic Compounds
| Catalyst | Substrate | Acylating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfated Zirconia | Benzene | 4-Chlorobenzoyl Chloride | Reflux | High | rsc.org |
| PTA@MIL-53(Fe) | Phenol (B47542) | Acyl Chlorides | Ultrasound, Ambient Temp. | High | nih.govacs.org |
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net While direct organocatalytic Friedel-Crafts acylation of phenols is less common, organocatalysts have been successfully applied in the enantioselective Friedel-Crafts alkylation of phenols. researchgate.net For instance, chiral phosphoric acids and thiourea-based catalysts have been used to achieve high enantioselectivity in the reaction of phenols with various electrophiles. buchler-gmbh.com
In the context of this compound, the development of an organocatalytic acylation would be a significant advancement. Research in this area is ongoing, with a focus on activating the acylating agent or the aromatic ring through non-covalent interactions with the organocatalyst. While specific examples for the synthesis of the target compound are not yet prevalent, the principles of organocatalysis suggest that chiral catalysts could be designed to achieve regioselective acylation of the resorcinol moiety.
Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several sustainable approaches can be envisioned.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and can simplify product isolation. Solvent-free Friedel-Crafts acylations have been successfully carried out using microwave irradiation. researchgate.netorganic-chemistry.org For example, zinc powder has been used as a recyclable catalyst for the acylation of aromatic compounds with acyl halides under solvent-free microwave conditions, offering high yields and para-selectivity. researchgate.netorganic-chemistry.org This methodology could be adapted for the synthesis of this compound from resorcinol and cyclohexanecarbonyl chloride.
Biocatalytic Synthesis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. While the biocatalytic synthesis of this compound has not been specifically reported, acyltransferases have been shown to catalyze the Friedel-Crafts acylation of phloroglucinol derivatives. acs.org These enzymes exhibit high regioselectivity, which could be advantageous in the acylation of the unsymmetrical resorcinol ring. The substrate scope of these enzymes is an active area of research, and protein engineering could potentially be used to develop a biocatalyst tailored for the synthesis of the target molecule.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. beilstein-journals.orgyoutube.com While direct photoredox-catalyzed Friedel-Crafts acylation is not a standard method, related deoxygenative approaches for ketone synthesis from aromatic carboxylic acids and alkenes have been developed. nih.gov This strategy involves the generation of acyl radicals under mild, visible-light-mediated conditions. nih.gov Furthermore, photoredox catalysis has been utilized for C-H functionalization reactions, which could offer alternative disconnection approaches for the synthesis of complex benzophenones. beilstein-journals.org Benzophenones themselves can act as photocatalysts in certain reactions. acs.org
Microfluidic and Flow Chemistry Applications in Synthesis
Microfluidic and flow chemistry offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. acs.orgnih.gov These technologies are well-suited for the optimization and intensification of chemical processes.
The Friedel-Crafts acylation has been successfully implemented in continuous flow reactors. acs.org For example, the acylation of isobutylbenzene with propionyl chloride using AlCl₃ as a catalyst has been performed in a microreactor with a short residence time and high yield. acs.org This approach allows for the safe handling of highly reactive intermediates and exothermic reactions. The application of flow chemistry to the synthesis of this compound could lead to improved yields, higher purity, and a more sustainable manufacturing process. Microfluidic systems are also ideal for high-throughput screening of reaction conditions, enabling rapid optimization of parameters such as catalyst loading, temperature, and residence time. rsc.org
Yield Optimization and Process Intensification Studies
Optimizing the yield and intensifying the process are crucial for the economic viability of any chemical synthesis. For the production of benzophenone (B1666685) derivatives, several strategies can be employed. Response surface methodology (RSM) has been used to optimize the conditions for Friedel-Crafts acylation, identifying the key variables that influence the yield. nih.govacs.org
Stereochemical Control in the Synthesis of Related Chiral Analogues
While this compound itself is achiral, the development of synthetic methods that allow for stereochemical control is crucial for the preparation of chiral analogues, which may have interesting biological activities. nih.gov The synthesis of chiral benzophenone derivatives has been achieved through various strategies.
One approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in the key bond-forming step. For example, the diastereoselective Grignard addition of a carbonyl-protected o-benzophenone magnesium bromide to a chiral sugar-derived electrophile has been used to synthesize chiral benzophenone-substituted nucleoside analogs with high diastereoselectivity. nih.gov Organocatalysis also offers powerful tools for enantioselective synthesis. mdpi.com
Another strategy involves the resolution of a racemic mixture of a chiral benzophenone derivative. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common method for separating enantiomers and determining enantiomeric purity. nih.gov The development of stereoselective synthetic routes to chiral analogues of this compound would expand the chemical space accessible from this scaffold and could lead to the discovery of new bioactive molecules.
Theoretical and Computational Investigations of Cyclohexyl 2,4 Dihydroxyphenyl Methanone
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For Cyclohexyl(2,4-dihydroxyphenyl)methanone, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights.
The electronic structure of this compound is dominated by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing carbonyl group on the phenyl ring. This substitution pattern leads to a significant polarization of the electron density. The hydroxyl groups, particularly in the ortho and para positions, increase the electron density of the aromatic ring through resonance, which in turn affects the electronic character of the carbonyl group.
Molecular orbital analysis would reveal that the Highest Occupied Molecular Orbital (HOMO) is likely localized on the electron-rich 2,4-dihydroxyphenyl ring, specifically with large coefficients on the oxygen atoms of the hydroxyl groups and the aromatic carbons. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the carbonyl group and the adjacent phenyl ring, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Studies on substituted benzophenones suggest that electron-donating groups, such as hydroxyls, tend to decrease the HOMO-LUMO gap, indicating a higher propensity for electronic transitions and potentially greater reactivity. ufms.br
Table 1: Predicted Molecular Orbital Properties of this compound
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| HOMO Localization | 2,4-dihydroxyphenyl ring, oxygen atoms | Extrapolation from substituted benzophenones |
| LUMO Localization | Carbonyl group and phenyl ring | Extrapolation from substituted benzophenones |
Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. For this compound, the HOMO's localization on the dihydroxyphenyl ring suggests that this moiety would be the primary site for electrophilic attack. The high electron density makes the aromatic ring susceptible to substitution reactions.
The LUMO's concentration on the carbonyl group indicates that this site is the most likely target for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic and would readily react with nucleophiles. FMO theory can also be used to predict the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution, the positions ortho and para to the hydroxyl groups would be the most activated, though steric hindrance from the bulky cyclohexylcarbonyl group might influence the final product distribution.
The presence of two hydroxyl groups makes this compound an acidic molecule. Computational methods can predict the pKa values of these hydroxyl groups. The acidity of a phenolic hydroxyl group is influenced by the electronic effects of other substituents on the ring. The carbonyl group, being electron-withdrawing, would increase the acidity of the hydroxyl groups compared to phenol (B47542) itself.
The pKa values can be calculated using thermodynamic cycles in conjunction with quantum chemical calculations of the energies of the neutral and deprotonated species in the gas phase and their solvation energies. The hydroxyl group at the para position (C4) is expected to be more acidic than the one at the ortho position (C2) due to the resonance stabilization of the corresponding phenolate (B1203915) ion, which is more effective from the para position. However, intramolecular hydrogen bonding between the ortho hydroxyl group and the carbonyl oxygen could influence its acidity.
Table 2: Predicted pKa Values for the Hydroxyl Groups
| Hydroxyl Group Position | Predicted Relative Acidity | Rationale |
|---|---|---|
| C4-OH (para) | More acidic | More effective resonance stabilization of the conjugate base |
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of this compound arises from the rotation around the single bonds connecting the cyclohexyl ring to the carbonyl group and the carbonyl group to the phenyl ring. The cyclohexane (B81311) ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub
The substituent on the cyclohexane ring, in this case, the (2,4-dihydroxyphenyl)carbonyl group, can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). utdallas.edu Therefore, the most stable conformer is expected to have the (2,4-dihydroxyphenyl)carbonyl group in an equatorial position.
The rotation around the bond between the carbonyl carbon and the phenyl ring will also have multiple energy minima. The lowest energy conformation will likely involve a compromise between maximizing conjugation of the carbonyl group with the phenyl ring and minimizing steric hindrance between the cyclohexyl group and the ortho-hydroxyl group. An energy landscape map could be generated by systematically rotating these bonds and calculating the energy at each point, revealing the global minimum and other low-energy conformers, as well as the energy barriers between them.
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent, such as water or an organic solvent. By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal information about solvation, hydrogen bonding, and conformational dynamics in solution.
In an aqueous solution, the hydroxyl groups of the molecule would act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with water molecules. The carbonyl oxygen would also act as a hydrogen bond acceptor. These interactions would significantly influence the molecule's solubility and its orientation at interfaces. MD simulations of phenolic resins have shown the importance of hydrogen bonding in determining the bulk properties of such materials. researchgate.net
MD simulations can also be used to study the interactions of this compound with other molecules, such as biological macromolecules. This can be particularly useful in understanding its potential biological activity, by simulating its binding to a protein's active site, for example.
Reaction Mechanism Prediction and Transition State Theory
Computational chemistry can be used to predict the mechanisms of reactions involving this compound and to calculate their reaction rates using Transition State Theory. A plausible reaction for the synthesis of this molecule is the Friedel-Crafts acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst.
Theoretical calculations could elucidate the detailed mechanism of this reaction. This would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction pathway. The mechanism likely proceeds through the formation of an acylium ion from the cyclohexanecarbonyl chloride and the Lewis acid, followed by electrophilic attack on the electron-rich resorcinol ring. byjus.com The calculations would help to determine the preferred site of acylation and the energy barriers for each step of the reaction.
Transition State Theory can then be used to calculate the rate constant of the reaction from the computed Gibbs free energy of activation. This would provide a quantitative prediction of the reaction kinetics, which could be compared with experimental data if available.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The prediction of spectroscopic properties through computational methods is a fundamental component of modern chemical research, offering insights into molecular structure and dynamics. arxiv.org For this compound, theoretical calculations can provide valuable data that complements and aids in the interpretation of experimental spectra. Techniques such as Density Functional Theory (DFT) are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a useful degree of accuracy. nih.govescholarship.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov These calculations can help in the assignment of complex spectra and in confirming the structure of the molecule. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted. The accuracy of these predictions is dependent on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov
While specific, experimentally validated computational studies on this compound are not prevalent in the literature, the expected chemical shifts can be estimated based on its structural motifs. The table below presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.
Table 1: Predicted NMR Chemical Shifts for this compound This table contains hypothetical data for illustrative purposes.
Predicted ¹H NMR Chemical Shifts| Atom Number (Hypothetical) | Description | Predicted Chemical Shift (ppm) |
|---|---|---|
| H (Phenolic OH at C2) | Hydroxyl Proton | 12.0 - 13.0 |
| H (Phenolic OH at C4) | Hydroxyl Proton | 9.0 - 10.0 |
| H (Aromatic) | Phenyl Ring | 6.3 - 7.5 |
| H (Methine on Cyclohexyl) | Adjacent to Carbonyl | 3.0 - 3.5 |
Predicted ¹³C NMR Chemical Shifts
| Atom Number (Hypothetical) | Description | Predicted Chemical Shift (ppm) |
|---|---|---|
| C (Carbonyl) | Ketone Carbon | 200 - 210 |
| C (Aromatic C-O) | Phenyl Ring | 160 - 165 |
| C (Aromatic C-H/C-C) | Phenyl Ring | 100 - 135 |
| C (Methine on Cyclohexyl) | Adjacent to Carbonyl | 45 - 55 |
Vibrational Frequencies: Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides the frequencies of the normal modes of vibration, which can be correlated with specific bond stretches, bends, and torsions within the molecule. Calculated harmonic frequencies often systematically overestimate experimental fundamental frequencies, so scaling factors are commonly applied to improve the agreement with experimental data. arxiv.org
For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, the C=O stretching of the ketone, C-H stretching from both the aromatic and cyclohexyl moieties, and various C-C and C-O stretching and bending modes that constitute the molecule's fingerprint region.
Table 2: Predicted Key Vibrational Frequencies for this compound This table contains hypothetical data for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2850 - 2960 |
| C=O Stretch | Ketone | 1630 - 1650 |
In Silico Screening and Design of Analogues
In silico methods are powerful tools for the discovery and optimization of new molecules with desired properties. nih.gov These computational techniques allow for the rapid screening of large virtual libraries of compounds and the rational design of novel analogues, saving significant time and resources compared to traditional experimental approaches. scispace.com
The process of designing analogues of this compound would typically begin with identifying a biological target or a desired physicochemical property. Structure-based drug design (SBDD) or ligand-based drug design (LBDD) approaches can then be employed.
Structure-Based Design: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how analogues of this compound would bind to it. ekb.eg This involves placing the virtual ligand into the active site of the target and scoring its binding affinity. mdpi.com Analogues can be designed by modifying the parent structure—for instance, by adding or removing functional groups on the phenyl or cyclohexyl rings—to improve interactions with key amino acid residues in the target's binding site. jmbfs.org
Ligand-Based Design: In the absence of a known receptor structure, models can be built based on a set of known active molecules. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. mdpi.com Novel analogues of this compound could then be designed to fit this pharmacophore model.
Following the design phase, computational filters are often applied to assess the "drug-likeness" of the new compounds. This includes predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to deprioritize compounds with likely poor pharmacokinetics or toxicity profiles. mdpi.com
The table below illustrates a hypothetical example of how analogues of this compound might be designed and evaluated in silico against a hypothetical protein target. Modifications are made to the parent structure, and properties such as docking score and lipophilicity (logP) are predicted.
Table 3: Hypothetical In Silico Design and Evaluation of this compound Analogues This table contains hypothetical data for illustrative purposes.
| Compound | Modification from Parent Structure | Predicted Docking Score (kcal/mol) | Predicted logP |
|---|---|---|---|
| Parent Compound | This compound | -7.5 | 3.5 |
| Analogue 1 | Added a chloro group at C5 on the phenyl ring | -8.2 | 4.1 |
| Analogue 2 | Replaced cyclohexyl with a cyclopentyl group | -7.1 | 3.1 |
| Analogue 3 | Added a methoxy (B1213986) group at C4 instead of hydroxyl | -6.9 | 3.6 |
This iterative process of design, docking, and property prediction allows for the refinement of molecular structures to enhance their potential for a specific application before committing to chemical synthesis and experimental testing. mdpi.com
Structure Activity Relationship Sar Studies of Cyclohexyl 2,4 Dihydroxyphenyl Methanone Derivatives Non Human Biological Context
Design and Synthesis of Structural Analogues
The systematic exploration of the SAR of Cyclohexyl(2,4-dihydroxyphenyl)methanone would necessitate the design and synthesis of a library of structural analogues. The synthetic strategy would likely revolve around established methods for the formation of benzophenones, with the Friedel-Crafts acylation being a prominent approach. nih.govsigmaaldrich.com This would involve the reaction of a substituted cyclohexanecarbonyl chloride with a protected resorcinol (B1680541) derivative, followed by deprotection. Alternatively, variations in the synthetic route could be employed to introduce diversity at each of the three key regions of the molecule. dcu.ie
Modifications of the Cyclohexyl Moiety
Ring Size Variation: Analogues could be synthesized where the cyclohexyl ring is replaced with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) cycloalkanes. This would help to determine the optimal ring size for fitting into a putative binding pocket.
Introduction of Substituents: The introduction of various substituents on the cyclohexyl ring, such as methyl, ethyl, or hydroxyl groups, at different positions (e.g., 2', 3', or 4') would explore specific interactions within the binding site. For instance, a hydroxyl group could introduce a new hydrogen bonding opportunity.
Conformational Restriction: The synthesis of analogues with conformationally restricted cyclohexyl rings, such as those incorporating a double bond or fused ring systems, could provide insights into the bioactive conformation of the molecule.
Aromatic Substitution: Replacing the cyclohexyl ring with an aromatic ring, such as a phenyl group, would significantly alter the electronics and planarity of this part of the molecule, indicating whether a π-stacking interaction is favored. nih.gov
| Analogue ID | Modification of Cyclohexyl Moiety | Rationale |
| A-1 | Cyclopentyl | Investigate the effect of a smaller lipophilic group. |
| A-2 | Cycloheptyl | Investigate the effect of a larger lipophilic group. |
| A-3 | 4'-Methylcyclohexyl | Introduce a small alkyl group to probe for hydrophobic pockets. |
| A-4 | 4'-Hydroxycyclohexyl | Introduce a hydrogen bond donor/acceptor. |
| A-5 | Phenyl | Evaluate the impact of an aromatic ring (potential for π-interactions). |
Substitutions on the Dihydroxyphenyl Ring
The 2,4-dihydroxyphenyl (resorcinol) moiety is a key feature, likely involved in hydrogen bonding interactions with the biological target. nih.govnih.gov Modifications to this ring are crucial for understanding the electronic and hydrogen-bonding requirements for activity.
Hydroxyl Group Position: Isomers with hydroxyl groups at different positions (e.g., 2,5-dihydroxy, 3,4-dihydroxy, or 3,5-dihydroxy) would be synthesized to determine the optimal hydrogen bonding pattern. The relative positioning of hydroxyl groups is known to significantly influence biological activity in related resorcinol and catechol derivatives. researchgate.net
Hydroxyl Group Bioisosteres: Replacement of one or both hydroxyl groups with bioisosteric functional groups such as -NH2, -SH, or -COOH could help to identify the precise nature of the interaction (hydrogen bond donor vs. acceptor).
Introduction of Other Substituents: The addition of other substituents to the aromatic ring, such as halogens (F, Cl, Br), alkyl groups (e.g., methyl), or electron-withdrawing groups (e.g., -NO2), would modulate the electronic properties of the ring and probe for additional binding interactions. researchgate.net
| Analogue ID | Modification of Dihydroxyphenyl Ring | Rationale |
| B-1 | 3,4-Dihydroxyphenyl | Evaluate the importance of the catechol motif. |
| B-2 | 3,5-Dihydroxyphenyl | Assess an alternative resorcinol isomer. |
| B-3 | 2-Hydroxy-4-methoxyphenyl | Determine the contribution of the 4-hydroxyl as a hydrogen bond donor. |
| B-4 | 5-Chloro-2,4-dihydroxyphenyl | Introduce a halogen to probe for halogen bonding or steric effects. |
| B-5 | 5-Methyl-2,4-dihydroxyphenyl | Add a small alkyl group to explore hydrophobic interactions. |
Alterations to the Methanone (B1245722) Linkage
The methanone (ketone) linker provides a specific geometry and polarity to the molecule. Altering this linker can provide valuable information about the required spatial arrangement of the two ring systems and the importance of the carbonyl group.
Reduction of the Carbonyl: Reducing the ketone to a secondary alcohol would introduce a chiral center and change the planarity and hydrogen bonding capacity of the linker.
Replacement with Other Linkers: The ketone could be replaced with other functional groups such as an amide, ester, or a simple methylene (B1212753) bridge (-CH2-). This would significantly alter the geometry, flexibility, and electronic properties of the linker.
Insertion of a Spacer: Introducing a methylene or ethylene (B1197577) spacer between the cyclohexyl ring and the carbonyl group would increase the distance and flexibility between the two main structural motifs.
| Analogue ID | Modification of Methanone Linkage | Rationale |
| C-1 | -CH(OH)- (alcohol) | Introduce a hydrogen bond donor/acceptor and a chiral center. |
| C-2 | -NH-CO- (amide) | Change the hydrogen bonding properties and rigidity. |
| C-3 | -CH2- (methylene) | Remove the polar carbonyl and increase flexibility. |
| C-4 | -CO-CH2- (extended ketone) | Increase the distance between the ring systems. |
Correlation of Structural Modifications with Non-Human Biological Activities
Once a library of analogues is synthesized, their biological activities would be determined in relevant non-human in vitro or in vivo assays. The resulting data would then be analyzed to establish correlations between specific structural changes and the observed biological effects.
Computational SAR and QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For the this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each analogue. These descriptors can be classified as:
Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which would be particularly sensitive to substitutions on the dihydroxyphenyl ring.
Steric Descriptors: (e.g., molecular volume, surface area, specific shape indices) which would be influenced by modifications to the cyclohexyl moiety.
Hydrophobic Descriptors: (e.g., logP) which would be affected by changes in any part of the molecule.
Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the molecular skeleton.
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate an equation that correlates a combination of these descriptors with the biological activity. A robust QSAR model could then be used to predict the activity of yet unsynthesized analogues, thereby guiding further synthetic efforts. nih.gov
| Descriptor Class | Example Descriptors | Relevance to this compound SAR |
| Electronic | Hammett constants, Dipole moment | Quantify the effect of substituents on the dihydroxyphenyl ring's electron density. |
| Steric | Molar refractivity, van der Waals volume | Model the influence of the size and shape of the cyclohexyl moiety and its substituents. |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Correlate the overall lipophilicity with activity, particularly for membrane-permeable targets. |
Pharmacophore Modeling for Non-Human Target Interactions
Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to be active at a specific biological target. babrone.edu.innih.gov A pharmacophore model for this compound derivatives would typically consist of features such as:
Hydrogen Bond Donors: Corresponding to the hydroxyl groups on the resorcinol ring.
Hydrogen Bond Acceptors: The hydroxyl oxygens and the carbonyl oxygen.
Hydrophobic/Lipophilic Centers: Represented by the cyclohexyl ring.
Aromatic Rings: If the cyclohexyl ring is replaced by a phenyl group.
By aligning the synthesized analogues and considering their biological activities, a common feature pharmacophore model could be generated. This model would represent the key interaction points between the ligands and their non-human biological target. Such a model is invaluable for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements and for guiding the de novo design of new potent molecules. mdpi.comnih.gov
Impact of Stereochemistry on Activity
The impact of stereochemistry on the biological activity of this compound derivatives is a critical consideration, although, as with SAR, direct studies on this specific compound are lacking. The principles of stereochemistry dictate that molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms can exhibit vastly different biological effects. biomedgrid.comsolubilityofthings.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug molecule. researchgate.net
In the case of this compound, the cyclohexyl ring can exist in different conformations (e.g., chair, boat), and substituents on the ring can be in either axial or equatorial positions. These conformational differences can affect how the molecule fits into a binding site. Furthermore, if additional chiral centers are introduced into the molecule through derivatization, this can lead to the formation of enantiomers or diastereomers, each with potentially unique biological activities.
For example, studies on other classes of compounds have demonstrated that a change in stereochemistry at specific positions can have a major influence on biological activity. nih.gov In some instances, one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. biomedgrid.com The spatial arrangement of functional groups is crucial for effective interaction with biological targets. nih.gov
While specific data on the stereoisomers of this compound is not available, the following table illustrates the general principle of how stereochemistry can impact the biological activity of other compounds.
| Compound Class | Stereoisomers | Biological Activity Difference |
| Oleandomycin Derivatives | Different combinations of stereochemistries at C-8 and/or C-9 | Major influence on antibacterial and anti-inflammatory activity. nih.gov |
| 3-Br-Acivicin Isomers | (5S, αS) isomers vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov |
| 3-[3-(Phenalkylamino)cyclohexyl]phenols | (1R, 3R, 5S) isomer vs. others | The (1R, 3R, 5S) stereoisomer showed the best experimental binding affinity and antagonist activity at the µ-opioid receptor. unica.it |
Given these general principles, it is highly probable that the stereochemistry of any chiral derivatives of this compound would significantly impact their biological activity. Future research in this area would need to involve the synthesis and biological evaluation of individual stereoisomers to fully elucidate these relationships.
Advanced Reactivity and Transformation Chemistry of Cyclohexyl 2,4 Dihydroxyphenyl Methanone
Redox Chemistry and Electrochemistry
The redox chemistry of Cyclohexyl(2,4-dihydroxyphenyl)methanone is primarily centered around the dihydroxyphenyl group. The two hydroxyl groups on the aromatic ring make it susceptible to oxidation. The electrochemical oxidation of similar catechol and resorcinol (B1680541) derivatives has been studied, suggesting that this compound would likely undergo oxidation to form corresponding quinone or semiquinone species.
The process typically involves the transfer of electrons and protons. The initial oxidation step would likely involve the formation of a phenoxy radical, which can be further oxidized. The presence of the cyclohexylmethanone substituent can influence the redox potential of the dihydroxyphenyl moiety through electronic effects.
| Potential Reaction | Description |
| Oxidation | The dihydroxyphenyl group can be oxidized to form a quinone-like structure. |
| Reduction | The carbonyl group can be reduced to a secondary alcohol. |
Note: The table is interactive. Click on the headers to sort.
Derivatization Reactions for Functionalization
The hydroxyl and carbonyl groups in this compound are prime sites for derivatization, allowing for the synthesis of a wide array of functionalized molecules.
Reactions involving the hydroxyl groups:
Esterification and Etherification: The phenolic hydroxyl groups can readily react with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively. These reactions can be used to modify the solubility and electronic properties of the molecule.
O-Alkylation: Reaction with alkylating agents in the presence of a base can yield mono- or di-alkylated products.
Reaction with isocyanates: The hydroxyl groups can react with isocyanates to form carbamate derivatives.
Reactions involving the carbonyl group:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, forming a secondary alcohol.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
Reductive Amination: The carbonyl group can undergo reductive amination with amines in the presence of a reducing agent to form the corresponding amine derivatives.
The synthesis of various derivatives of related dihydroxyphenyl methanones has been reported, showcasing the versatility of these compounds in synthetic chemistry nih.gov.
Photochemistry and Photoreactivity Studies
The benzophenone (B1666685) core of this compound suggests a rich and interesting photochemistry. Benzophenone and its derivatives are well-known for their ability to absorb UV light and undergo intersystem crossing to a long-lived triplet state. This triplet state is a powerful hydrogen abstractor and can initiate various photochemical reactions.
Upon UV irradiation, this compound is expected to form a triplet radical pair. The stability and reactivity of this radical pair can be influenced by the molecular environment. In supramolecular assemblies, the persistence of such photogenerated benzophenone triplet radical pairs can be significantly enhanced nih.gov.
The photochemical properties of benzophenone derivatives are also utilized in photoinitiating systems for polymerization chemrxiv.orgacs.org. The excited triplet state can abstract a hydrogen atom from a suitable donor, generating a radical that can initiate a polymerization chain reaction. The presence of the dihydroxyphenyl and cyclohexyl groups can modulate the photochemical properties, such as the absorption wavelength and the quantum yield of intersystem crossing.
Polymerization or Oligomerization Reactions
While this compound itself may not be a monomer for traditional polymerization reactions, its derivatives can be. For instance, functionalization of the hydroxyl groups with polymerizable moieties like acrylates or methacrylates would yield monomers that can undergo free-radical polymerization.
Furthermore, as mentioned in the previous section, benzophenone derivatives are widely used as photoinitiators for UV-curing processes chemrxiv.orgacs.org. In this context, this compound could act as a photoinitiator. Upon UV exposure, it would generate free radicals that can initiate the polymerization of various monomers, such as acrylates and methacrylates, to form cross-linked polymer networks. The efficiency of the photoinitiation process would depend on factors like the UV absorption characteristics and the hydrogen abstraction ability of the excited state.
Host-Guest Chemistry and Supramolecular Assembly
The resorcinol moiety in this compound provides a platform for host-guest chemistry and supramolecular assembly. Resorcinol and its derivatives are known to form calixarenes and other macrocyclic hosts that can encapsulate guest molecules rsc.orgnih.gov. These interactions are driven by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces.
The benzophenone part of the molecule can also participate in supramolecular assembly. Benzophenone derivatives have been shown to form self-assembling structures, such as nanofibers, through hydrogen bonding and π-π interactions nih.govunife.it. These supramolecular structures can exhibit interesting properties, such as enhanced catalytic activity.
Unlocking Potential: Advanced Non-Clinical Applications of this compound
The versatile chemical scaffold of this compound, a compound characterized by its unique combination of a cyclohexyl ring and a dihydroxyphenyl methanone (B1245722) moiety, has prompted exploratory research into a range of advanced, non-clinical applications. While extensive research is still in nascent stages, preliminary investigations are beginning to shed light on its potential utility in catalysis, advanced materials science, and agricultural research. This article delves into the theoretical and early-stage experimental explorations of this compound's advanced applications, focusing on reaction mechanisms and synthesis pathways rather than performance metrics.
Future Research Directions and Emerging Paradigms for Cyclohexyl 2,4 Dihydroxyphenyl Methanone
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like Cyclohexyl(2,4-dihydroxyphenyl)methanone. nih.govnih.gov These computational tools offer the potential to significantly accelerate the pace of discovery and optimization in several key areas of chemical research.
One of the primary applications of AI and ML lies in the prediction of molecular properties and bioactivities. By training algorithms on large datasets of chemical structures and their corresponding experimental data, it is possible to develop models that can accurately predict the properties of new or uncharacterized compounds. For this compound, this could involve predicting its solubility, toxicity, metabolic stability, and potential therapeutic effects. This predictive capability can help prioritize synthetic efforts and reduce the need for extensive and costly experimental screening. nih.gov
In the realm of drug discovery, ML models can be employed to screen virtual libraries of compounds based on this compound for their potential to interact with specific biological targets. semanticscholar.org This in silico screening can identify promising candidates for further experimental validation, thereby streamlining the drug development pipeline. nih.gov The integration of AI and ML is not merely a tool for data analysis but a transformative approach that can guide research, generate new hypotheses, and unlock the full potential of chemical entities like this compound.
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Forecasting of physicochemical and biological properties to guide research focus. |
| Retrosynthesis Planning | Design of efficient and innovative synthetic pathways. |
| Virtual Screening | Identification of derivatives with high potential for specific biological targets. |
| Data Analysis | Extraction of meaningful patterns from large experimental datasets. |
Exploration of Undiscovered Reactivity Modes
While the fundamental reactivity of the functional groups within this compound is understood, there remains a vast, unexplored landscape of its chemical behavior under various conditions. Future research will likely focus on uncovering novel reactivity modes that could lead to the synthesis of new molecular architectures with unique properties.
The dihydroxyphenyl moiety, with its electron-rich aromatic ring, is susceptible to a range of electrophilic substitution reactions. Exploring these reactions with a wider array of electrophiles could yield a diverse library of substituted derivatives. Furthermore, the hydroxyl groups can participate in various derivatization reactions, such as etherification and esterification, to modulate the compound's properties. The selective functionalization of one hydroxyl group over the other presents a synthetic challenge and an opportunity for developing sophisticated new methodologies.
The ketone group serves as a key handle for a multitude of transformations. Beyond standard reactions like reduction and reductive amination, exploring its participation in more complex, multicomponent reactions could lead to the rapid assembly of intricate molecular scaffolds. The development of catalytic enantioselective transformations of the ketone would also be a significant advancement, providing access to chiral derivatives with potentially distinct biological activities.
The cyclohexyl group, while often considered relatively inert, can also be a site for functionalization. Free-radical halogenation or directed C-H activation could introduce new functional groups onto the aliphatic ring, further expanding the chemical space accessible from this compound. The interplay between the different functional groups within the molecule could also lead to unexpected intramolecular reactions, or "undiscovered reactivity modes," which could be harnessed for the synthesis of novel heterocyclic systems.
| Functional Group | Potential Undiscovered Reactivity | Potential Outcome |
| Dihydroxyphenyl | Selective electrophilic substitution, asymmetric derivatization. | Novel substituted analogs with tailored electronic and steric properties. |
| Methanone (B1245722) | Participation in multicomponent reactions, enantioselective catalysis. | Rapid construction of complex molecules, access to chiral derivatives. |
| Cyclohexyl | Directed C-H functionalization, radical reactions. | Introduction of new functional groups for property modulation. |
| Intramolecular | Cyclization reactions involving multiple functional groups. | Synthesis of novel heterocyclic structures. |
Sustainable and Circular Chemistry Approaches
The principles of green and circular chemistry are becoming increasingly integral to chemical research and manufacturing. mdpi.comuva.nl Future studies on this compound will undoubtedly be influenced by these paradigms, aiming to develop more environmentally benign synthetic methods and to consider the entire lifecycle of the compound.
A key focus will be the development of synthetic routes that utilize renewable starting materials and minimize the generation of hazardous waste. mdpi.com This could involve exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations under mild conditions, or employing catalytic reactions that proceed with high atom economy. The use of greener solvents and energy-efficient reaction conditions will also be a priority.
In the context of a circular economy, researchers will need to consider the end-of-life of this compound and its derivatives. uu.nl This involves designing molecules that are biodegradable or can be easily recycled back into valuable starting materials. uva.nl For instance, incorporating cleavable linkages into the molecular structure could facilitate its breakdown into non-toxic components after its intended use.
Expansion into Novel Interdisciplinary Research Areas
The versatile structure of this compound makes it an attractive candidate for exploration in a variety of interdisciplinary research fields beyond traditional organic chemistry. Its inherent properties suggest potential applications in materials science, medicinal chemistry, and chemical biology.
In materials science, the dihydroxyphenyl moiety suggests that this compound could serve as a monomer or building block for the synthesis of novel polymers. The resulting materials could possess interesting properties such as antioxidant capabilities or UV-protective effects, making them suitable for applications in coatings, plastics, or cosmetics. The ability to tune the properties of the polymer by modifying the structure of the monomer opens up a wide range of possibilities.
The antioxidant properties of phenolic compounds are well-documented, and the presence of the 2,4-dihydroxyphenyl group in this compound suggests its potential as an antioxidant agent. mdpi.comnih.gov This could be relevant in the context of preventing oxidative damage in biological systems, which is implicated in a variety of diseases. Further investigation into its antioxidant and radical scavenging activities is warranted.
The structural similarity of the core scaffold to other biologically active benzophenone (B1666685) derivatives suggests that this compound could be a starting point for the development of new therapeutic agents. For example, some studies have shown that related compounds exhibit anti-tyrosinase activity, which is relevant for the treatment of hyperpigmentation disorders. mdpi.com By systematically modifying the structure and evaluating its biological activity, it may be possible to identify new drug leads.
| Interdisciplinary Field | Potential Application of this compound |
| Materials Science | Monomer for functional polymers with antioxidant or UV-protective properties. |
| Medicinal Chemistry | Scaffold for the development of antioxidant or anti-tyrosinase agents. |
| Chemical Biology | Molecular probe to study biological processes involving oxidative stress. |
| Supramolecular Chemistry | Building block for the construction of self-assembling systems. |
Challenges and Outlook in the Study of this compound
Despite its potential, the study of this compound is not without its challenges. The development of efficient and selective synthetic methods for its derivatization remains a key hurdle. The presence of multiple reactive sites can lead to mixtures of products, necessitating careful optimization of reaction conditions and purification strategies.
A comprehensive understanding of its structure-activity relationships will require the synthesis and biological evaluation of a large number of analogs. This can be a time-consuming and resource-intensive process. The integration of computational methods, as discussed earlier, can help to mitigate this challenge by prioritizing the most promising candidates for synthesis.
Looking forward, the outlook for research on this compound is promising. The convergence of advanced synthetic methods, computational tools, and a growing emphasis on sustainability and interdisciplinary collaboration will undoubtedly accelerate progress in this area. As our understanding of this molecule deepens, it is likely that new and unexpected applications will emerge, further solidifying its importance in the landscape of chemical research. The continued exploration of this compound and its derivatives holds the potential to contribute to advancements in medicine, materials science, and sustainable chemical technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
